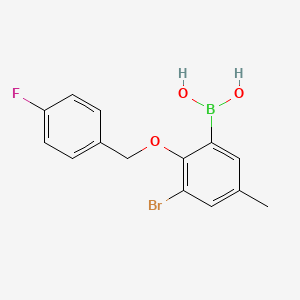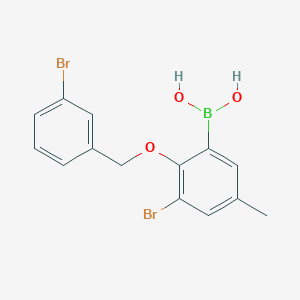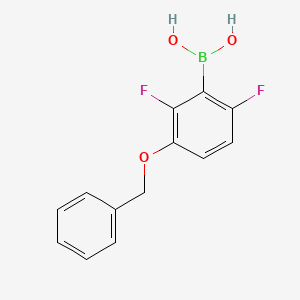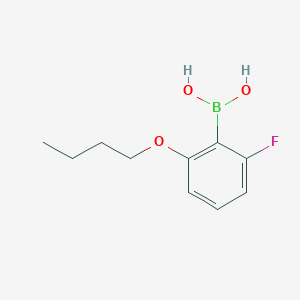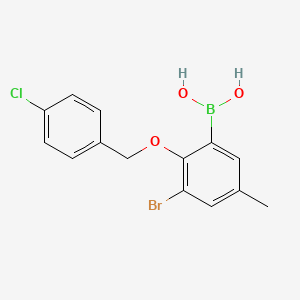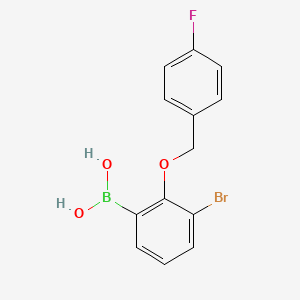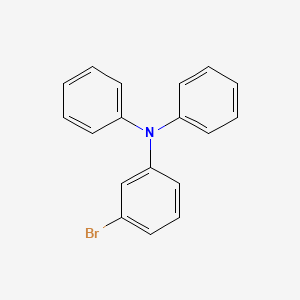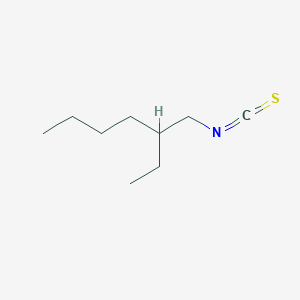
3-(Isothiocyanatomethyl)heptane
Overview
Description
3-(Isothiocyanatomethyl)heptane is an organic compound with the molecular formula C9H17NS. It is a sulfur-containing compound that features an isothiocyanate functional group attached to a heptane chain. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of action
Isothiocyanates have been found to exert a broad spectrum of action against both Gram-positive and Gram-negative bacteria .
Biochemical pathways
Isothiocyanates can affect various biochemical pathways in bacterial cells, including those involved in protein synthesis and cell wall formation .
Pharmacokinetics
Isothiocyanates are generally absorbed in the gastrointestinal tract and distributed throughout the body .
Result of action
The result of the action of isothiocyanates is the death of bacterial cells, which can help in controlling bacterial infections .
Action environment
The action of isothiocyanates can be influenced by various environmental factors, such as temperature and pH .
Biochemical Analysis
Biochemical Properties
3-(Isothiocyanatomethyl)heptane plays a significant role in biochemical reactions due to its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it can interact with cysteine residues in proteins, leading to the formation of thiocarbamate adducts . These interactions can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can modify the structure and function of proteins by forming covalent bonds with amino groups, thereby affecting protein folding and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Additionally, this compound can modulate cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the covalent modification of proteins through the formation of thiocarbamate adducts . This modification can lead to changes in protein activity, stability, and localization. Furthermore, this compound can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under normal storage conditions but can degrade over time when exposed to light, heat, or moisture . In in vitro studies, the long-term effects of this compound on cellular function have been observed, including sustained inhibition of enzyme activity and prolonged changes in gene expression . In in vivo studies, the compound’s stability and degradation can affect its bioavailability and overall efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as chemoprotection against cancer by inducing cytoprotective proteins and inhibiting pro-inflammatory responses . At high doses, this compound can cause toxic or adverse effects, including oxidative stress, cellular damage, and organ toxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by phase I and phase II enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, affecting metabolic flux and metabolite levels . Additionally, this compound can influence the activity of key metabolic enzymes, thereby altering the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, this compound can accumulate in specific compartments, depending on its interactions with cellular components . The localization and accumulation of this compound can affect its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it can exert its effects on mitochondrial function and metabolism . The subcellular localization of this compound can significantly impact its activity and overall cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isothiocyanatomethyl)heptane typically involves the reaction of heptane derivatives with thiophosgene or other isothiocyanate precursors. One common method includes the following steps:
Starting Material: Heptane derivative with a suitable leaving group (e.g., bromide or chloride).
Reagent: Thiophosgene (CSCl2) or potassium thiocyanate (KSCN).
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of heptane derivatives and thiophosgene or potassium thiocyanate.
Optimized Conditions: Controlled temperature and pressure conditions to maximize yield and purity.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-(Isothiocyanatomethyl)heptane undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines or alcohols.
Addition Reactions: The compound can participate in addition reactions with electrophiles.
Oxidation and Reduction: The sulfur atom in the isothiocyanate group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Electrophiles: Halogens, acids, and other electrophilic reagents.
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products
Substitution Products: Thioureas, carbamates, and other derivatives.
Addition Products: Compounds with extended carbon chains or additional functional groups.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and other reduced sulfur compounds.
Scientific Research Applications
3-(Isothiocyanatomethyl)heptane is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Allyl Isothiocyanate: Known for its pungent odor and use in mustard oil.
Phenyl Isothiocyanate: Used in peptide synthesis and as a reagent in organic chemistry.
Benzyl Isothiocyanate: Studied for its anticancer properties.
Uniqueness
3-(Isothiocyanatomethyl)heptane is unique due to its specific heptane chain structure, which imparts distinct physical and chemical properties. This compound’s unique structure allows it to interact differently with biological targets compared to other isothiocyanates, making it valuable for specific research applications .
Properties
IUPAC Name |
3-(isothiocyanatomethyl)heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-3-5-6-9(4-2)7-10-8-11/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEYDQLSVHQXDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585338 | |
| Record name | 3-(Isothiocyanatomethyl)heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21663-56-9 | |
| Record name | 3-(Isothiocyanatomethyl)heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


